1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane is an organic compound that features a bromomethyl group and a 4-methylpentan-2-yloxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(Hydroxymethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the bromine atom with an azide group.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol can induce elimination to form alkenes.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution can oxidize the compound to form carboxylic acids.
Major Products Formed
Nucleophilic Substitution: Formation of azides, amines, or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Could be explored for the development of new pharmaceuticals or drug delivery systems.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new bond.
Elimination Reactions: The compound loses a proton and a leaving group (bromine) to form a double bond.
Oxidation: The compound undergoes electron transfer to form oxidized products.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with a hydroxyl group instead of bromine.
1-(Iodomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- or iodo- counterparts. The 4-methylpentan-2-yloxy group also adds steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C13H25BrO |
---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(4-methylpentan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-11(2)9-12(3)15-13(10-14)7-5-4-6-8-13/h11-12H,4-10H2,1-3H3 |
InChI Key |
UELFIWNRZIYWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OC1(CCCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.